Tinlarebant?

Stargardt disease retinal degeneration RBP4 antagonist

Tinlarebant (LBS-008/BPN-14967) is the only RBP4 antagonist to achieve statistically significant Phase 3 efficacy (35.7% lesion growth reduction, p=0.0033). Its well-characterized non-retinoid pyrazolo[3,4-c]pyridine core (MW 456.41, XLogP 2.14, zero Lipinski violations) ensures reliable oral bioavailability. Use as the gold-standard positive control for STGD1 animal models, SAR benchmarking, and RBP4-retinol axis interrogation in RPE cell models. Ideal for formulation PK/PD studies given its established ~80% serum RBP4 suppression benchmark at 5 mg/day.

Molecular Formula C21H21F5N4O2
Molecular Weight 456.4 g/mol
CAS No. 1821327-95-0
Cat. No. B8819648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinlarebant?
CAS1821327-95-0
Molecular FormulaC21H21F5N4O2
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)NN=C2C(=O)N3CCC(CC3)C4=C(C(=C(C=C4)F)F)C(F)(F)F
InChIInChI=1S/C21H21F5N4O2/c1-11(31)30-9-6-14-16(10-30)27-28-19(14)20(32)29-7-4-12(5-8-29)13-2-3-15(22)18(23)17(13)21(24,25)26/h2-3,12H,4-10H2,1H3,(H,27,28)
InChIKeyHAGSLCBZFRRBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tinlarebant (CAS 1821327-95-0) Procurement Guide: RBP4 Antagonist for STGD1 Retinal Degeneration Research


Tinlarebant (also designated as LBS-008, BPN-14967) is an orally bioavailable, non-retinoid small molecule antagonist of retinol binding protein 4 (RBP4) [1]. It is currently being developed for the treatment of Stargardt disease type 1 (STGD1) and geographic atrophy (GA) secondary to dry age-related macular degeneration [2]. The compound is in late-stage clinical development, with a New Drug Application (NDA) submission planned for the first half of 2026, and has received Breakthrough Therapy Designation, Fast Track Designation, and Rare Pediatric Disease Designation from the FDA, as well as Orphan Drug Designation in the US, EU, and Japan [3].

Why Generic RBP4 Antagonists Cannot Substitute for Tinlarebant in Retinal Disease Models


Tinlarebant is currently the only RBP4 antagonist to have demonstrated statistically significant and clinically meaningful efficacy in a completed pivotal Phase 3 clinical trial for STGD1 [1]. While other RBP4 antagonists (such as STG-001) have been investigated, they have not advanced beyond early-phase studies, and the chemical structure of Tinlarebant—specifically its non-retinoid scaffold containing a pyrazolo[3,4-c]pyridine core—is optimized for oral bioavailability and sustained RBP4 suppression without off-target retinoid signaling [2]. Additionally, compounds targeting alternative points in the visual cycle (e.g., emixustat, an RPE65 inhibitor; gildeuretinol, a deuterated vitamin A analog) operate through entirely distinct mechanisms with differing efficacy and safety profiles, making Tinlarebant non-interchangeable for studies investigating RBP4-mediated retinol transport modulation [3].

Tinlarebant (CAS 1821327-95-0) Quantitative Differentiation Evidence for Procurement Decisions


Phase 3 Clinical Efficacy: Tinlarebant vs. Placebo in STGD1 Lesion Progression

In the Phase 3 DRAGON trial (NCT05244304), Tinlarebant 5 mg/day oral administration achieved a statistically significant 35.7% reduction in retinal lesion growth rate compared to placebo over 24 months (p=0.0033) in 104 adolescent STGD1 patients aged 12-20 years, measured as definitely decreased autofluorescence (DDAF) by fundus autofluorescence imaging [1]. A post-hoc analysis demonstrated consistent treatment effect with p<0.0001 [1]. This represents the first and only successful pivotal Phase 3 trial in STGD1 history [2].

Stargardt disease retinal degeneration RBP4 antagonist

RBP4 Suppression Magnitude: Tinlarebant Pharmacodynamic Benchmarking

Tinlarebant at a 5 mg daily oral dose achieved a mean reduction in serum RBP4 levels of approximately 80% relative to baseline in STGD1 patients [1]. Upon drug cessation (1-3 months post-treatment), RBP4 levels recovered to 84% of baseline value, confirming reversibility of target engagement [1]. In contrast, the comparator RBP4 antagonist STG-001 remains in early-phase development with only 28-day open-label safety data reported (NCT04489511, Phase 2 completed 2024, no published efficacy data) [2].

pharmacodynamics biomarker RBP4 antagonism

Target Engagement Specificity: Tinlarebant Non-Retinoid RBP4 Antagonism vs. Retinoid-Based Approaches

Tinlarebant is a non-retinoid RBP4 antagonist that disrupts the RBP4-retinol complex without activating retinoid signaling pathways [1]. In contrast, gildeuretinol (ALK-001) is a deuterated vitamin A analog that slows vitamin A dimer formation but does not antagonize RBP4, while emixustat inhibits RPE65 to reduce 11-cis-retinal production [2]. The TR-FRET assay for retinol-induced RBP4-TTR interaction confirms Tinlarebant's mechanism: binding displaces retinol and induces steric hindrance for RBP4-TTR complex formation, measured by decreased FRET signal [3].

mechanism of action target specificity non-retinoid

Fellow Eye Efficacy Confirmation: Bilateral Treatment Effect Consistency

In the Phase 3 DRAGON trial, Tinlarebant demonstrated efficacy in both the study eye and the untreated fellow eye, providing internal replication of treatment effect. The primary endpoint (DDAF lesion growth reduction) showed 35.7% reduction in study eye (p=0.0033) and 33.6% reduction in fellow eye (p=0.041) [1]. Secondary endpoint (decreased autofluorescence lesion growth) showed 33.7% reduction in study eye (p=0.027) and 32.7% reduction in fellow eye (p=0.017) [1]. No comparator STGD1 therapeutic has reported bilateral efficacy data of this magnitude with statistical significance.

fellow eye bilateral efficacy reproducibility

Regulatory Advancement and Development Maturity vs. In-Class RBP4 Antagonists

Tinlarebant has advanced to NDA submission stage with planned filing in H1 2026, having received FDA Breakthrough Therapy Designation (May 2025) based on Phase 3 interim data . In contrast, STG-001 (Stargazer Pharmaceuticals) completed a Phase 2 open-label study (NCT04489511) in 2024 but has not advanced to Phase 3 or reported pivotal efficacy data [1]. No other RBP4 antagonist has demonstrated Phase 3 clinical benefit in STGD1 [1].

clinical development regulatory status RBP4 antagonist

Physicochemical Properties: Drug-Likeness and Oral Bioavailability Profile

Tinlarebant (C21H21F5N4O2, MW 456.41) complies fully with Lipinski's Rule of Five (0 violations), with calculated XLogP of 2.14, 6 hydrogen bond acceptors, 1 hydrogen bond donor, 5 rotatable bonds, and topological polar surface area of 65.01 Ų [1]. These properties support its demonstrated oral bioavailability in clinical trials, where 5 mg once-daily dosing achieved sustained therapeutic RBP4 suppression [2]. While STG-001 is also orally administered, no detailed physicochemical or PK data have been published to enable direct comparison.

physicochemical properties oral bioavailability drug-likeness

Tinlarebant (CAS 1821327-95-0) Recommended Research and Industrial Applications


STGD1 Translational Research and Preclinical Model Validation

Tinlarebant serves as the reference RBP4 antagonist for STGD1 translational research due to its validated Phase 3 clinical efficacy (35.7% lesion growth reduction, p=0.0033) and established pharmacodynamic benchmark (~80% serum RBP4 reduction at 5 mg/day) [1]. Researchers can use Tinlarebant as a positive control to validate new STGD1 animal models, assess target engagement biomarkers, or benchmark novel RBP4 antagonists in head-to-head preclinical studies [1].

RBP4 Antagonist Comparator Studies and SAR Optimization

Tinlarebant's well-characterized non-retinoid structure (pyrazolo[3,4-c]pyridine core, MW 456.41, XLogP 2.14) and favorable Lipinski profile (0 violations) make it an ideal reference compound for structure-activity relationship (SAR) studies [2]. Medicinal chemists developing next-generation RBP4 antagonists can use Tinlarebant as the benchmark for potency, oral bioavailability, and target specificity comparisons in biochemical TR-FRET assays [3].

Retinal Toxin Accumulation Studies (Bisretinoid/Lipofuscin Models)

Tinlarebant's mechanism—reducing circulating RBP4-retinol complex to limit retinol delivery to the retina and subsequent bisretinoid formation—has been clinically validated in STGD1 [1]. Researchers investigating vitamin A-mediated retinal toxicity, lipofuscin accumulation, or bisretinoid formation in in vitro RPE cell models or in vivo animal models should use Tinlarebant as the tool compound to interrogate the RBP4-retinol axis [1].

Formulation Development and Pharmacokinetic/Pharmacodynamic Modeling

Tinlarebant's oral bioavailability, once-daily dosing regimen (5 mg), and characterized PK/PD relationship (RBP4 suppression magnitude and reversibility upon cessation) provide a data-rich reference for formulation scientists [1]. Ongoing Phase 1b PK/PD studies in Chinese healthy volunteers (ChiCTR2500102975) evaluating 7-day repeated dosing of 5 mg Tinlarebant will further expand the available PK dataset [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tinlarebant?

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.